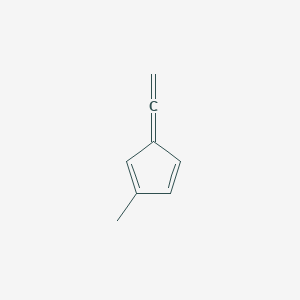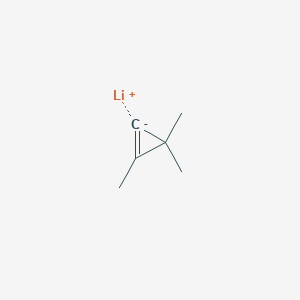
5-Ethenylidene-2-methylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenylidene-2-methylcyclopenta-1,3-diene: is an organic compound characterized by a cyclopentadiene ring with an ethenylidene and a methyl group attached. This compound is a conjugated diene, which means it has alternating double bonds that contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylidene-2-methylcyclopenta-1,3-diene can be achieved through various methods. One common approach involves the olefination of suitable precursors. For instance, lithiated allylic phosphonates can undergo efficient olefination reactions with aldehydes to yield terminal 1,3-dienes with high selectivity for the E-isomer . Another method includes the Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes, providing the corresponding (E)-1,3-dienes in excellent stereoselectivity and good yields .
Industrial Production Methods
Industrial production of 1,3-dienes, including this compound, often involves catalytic processes. For example, cobalt-catalyzed multipositional isomerization of conjugated dienes is operationally simple and atom-economical, using readily available starting materials to access disubstituted 1,3-dienes with excellent yields and good E,E stereoselectivity .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenylidene-2-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can react with halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.
Cycloaddition Reactions: It can participate in Diels-Alder reactions, forming six-membered rings through [4+2] cycloaddition.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HBr).
Cycloaddition Reactions: Diels-Alder reactions often involve dienophiles substituted with electron-attracting groups, such as carbonyl compounds.
Major Products Formed
Aplicaciones Científicas De Investigación
5-Ethenylidene-2-methylcyclopenta-1,3-diene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Ethenylidene-2-methylcyclopenta-1,3-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles to form resonance-stabilized carbocations . In cycloaddition reactions, it acts as a diene, reacting with dienophiles to form six-membered rings through a concerted mechanism .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure but different substituents.
Cyclopentadiene: A cyclic diene with similar reactivity in Diels-Alder reactions.
Uniqueness
5-Ethenylidene-2-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the ethenylidene and methyl groups provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
63819-95-4 |
|---|---|
Fórmula molecular |
C8H8 |
Peso molecular |
104.15 g/mol |
InChI |
InChI=1S/C8H8/c1-3-8-5-4-7(2)6-8/h4-6H,1H2,2H3 |
Clave InChI |
RGGAPRLPDQEDBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C=C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)






![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)






